Technical Whitepaper: (S)-Phenylephrine-d3 Hydrochloride in Bioanalytical & Pharmacological Research
Technical Whitepaper: (S)-Phenylephrine-d3 Hydrochloride in Bioanalytical & Pharmacological Research
The following technical guide details the application, mechanism, and experimental protocols for (S)-Phenylephrine-d3 Hydrochloride , a stable isotope-labeled enantiomer used primarily in high-precision bioanalytical research.
Executive Summary & Compound Profile
(S)-Phenylephrine-d3 Hydrochloride is the stable isotope-labeled analog of the (S)-enantiomer of phenylephrine. While the (R)-enantiomer is the clinically active
In research and drug development, the (S)-d3 variant serves a critical role as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). It is specifically engineered to facilitate the quantification of phenylephrine levels in biological matrices and, more importantly, to validate the enantiomeric purity of clinical drug batches by acting as a reference for the (S)-impurity.
Chemical Identity
| Parameter | Detail |
| Chemical Name | (S)-3-(1-hydroxy-2-((methyl-d3)amino)ethyl)phenol hydrochloride |
| CAS Number | 2983161-99-3 (Labeled); 939-38-8 (Unlabeled S-form) |
| Isotopic Label | Deuterium ( |
| Molecular Formula | |
| Molecular Weight | ~206.69 g/mol (Salt); Free base shift +3.02 Da |
| Stereochemistry | (S)-Configuration (Levorotatory in some solvents, but designated S by Cahn-Ingold-Prelog) |
Core Applications in Research
Isotope Dilution Mass Spectrometry (IDMS)
The primary application of (S)-Phenylephrine-d3 is to correct for variability in bioanalytical assays (LC-MS/MS).
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Matrix Effect Compensation: Biological fluids (plasma, urine) contain phospholipids and salts that suppress ionization in the mass spectrometer source. Since the d3-analog co-elutes (or nearly co-elutes) with the analyte, it experiences the exact same suppression, allowing for normalized quantification.
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Recovery Normalization: Losses during extraction (Solid Phase Extraction or Protein Precipitation) are mirrored by the IS, ensuring the final calculated concentration reflects the original sample.
Chiral Impurity Profiling (The "S" Factor)
Regulatory bodies (FDA, EMA) require strict control of enantiomeric impurities in chiral drugs.
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The Challenge: Clinical Phenylephrine is the (R)-isomer. The (S)-isomer is a manufacturing impurity (Impurity C).
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The Solution: Researchers use (S)-Phenylephrine-d3 specifically to quantify the trace (S)-impurity. By spiking the (S)-d3 standard, analysts can distinguish the (S)-impurity from the massive (R)-peak using chiral chromatography, ensuring the "S" peak is identified correctly by retention time and quantified accurately by mass ratio.
Mechanistic Toxicology & Metabolism
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MAO Substrate Specificity: Monoamine Oxidase (MAO) enzymes show stereoselectivity. (S)-Phenylephrine-d3 is used in in vitro microsomal stability assays to determine the metabolic clearance rate of the (S)-isomer compared to the (R)-drug, helping to map the complete pharmacokinetic profile of the racemate or impurities.
Experimental Protocol: LC-MS/MS Quantification
Context: This protocol describes a validated workflow for quantifying Phenylephrine in human plasma using (S)-Phenylephrine-d3 HCl as the Internal Standard. This method is adaptable for enantioselective analysis by substituting the C18 column with a Chiral-AGP or polysaccharide-based column.
Reagents & Preparation[3][4][5]
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Stock Solution: Dissolve 1 mg (S)-Phenylephrine-d3 HCl in 1 mL Methanol (1 mg/mL).
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Working IS Solution: Dilute stock to 100 ng/mL in 50:50 Methanol:Water.
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Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Protein Precipitation)
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Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL centrifuge tube.
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Spike IS: Add 10 µL of (S)-Phenylephrine-d3 Working Solution . Vortex for 10 sec.
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Precipitate: Add 400 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
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Agitate: Vortex vigorously for 2 min.
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Clarify: Centrifuge at 12,000 x g for 10 min at 4°C.
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Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.
LC-MS/MS Conditions
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System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Waters Xevo).
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Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.
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Note: For chiral separation of R/S isomers, use Chiralcel OD-RH (150 x 4.6 mm).
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Mobile Phase:
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A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
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B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B (0-0.5 min)
95% B (3.0 min) 5% B (3.1 min). -
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM Mode)
The Deuterium label is on the N-methyl group. The primary fragmentation involves the loss of the amine side chain, which often removes the label. Therefore, careful transition selection is required.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Note |
| Phenylephrine | 168.1 ( | 135.0 | 20 | Loss of |
| (S)-Phenylephrine-d3 | 171.1 ( | 135.0 | 20 | Loss of |
| (S)-Phenylephrine-d3 (Alt) | 171.1 ( | 153.1 | 15 | Loss of |
Technical Insight: The 171
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for using (S)-Phenylephrine-d3 in drug development, distinguishing between achiral PK studies and chiral impurity analysis.
Caption: Workflow selection for (S)-Phenylephrine-d3 based on analytical goals (PK vs. Impurity Profiling).
Critical Technical Considerations
Stereochemical Stability
Phenylephrine has a chiral center at the
Isotopic Purity
Commercial standards typically exhibit >99% isotopic enrichment. However, the "d0" contribution (unlabeled phenylephrine) in the standard must be <0.5% to prevent the IS from artificially inflating the analyte signal (the "cross-talk" effect). Always run a "Blank + IS" sample to verify the absence of interference at the analyte's transition (168
Regulatory Alignment
For drug filings, the use of a stable isotope IS is considered the "Gold Standard" by the FDA (Bioanalytical Method Validation Guidance, 2018). Using the (S)-d3 form specifically supports "Impurity C" characterization as per USP/EP monographs for Phenylephrine Hydrochloride.
References
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Veeprho. (S)-Phenylephrine-D3 (HCl Salt) Product Description & Applications. Retrieved from 1
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MedChemExpress. Phenylephrine-2,4,6-d3 hydrochloride: Mechanism of Action & Protocol. Retrieved from 2
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ResearchGate. Development and validation of a liquid chromatography-tandem mass spectrometry method for the determination of phenylephrine in human plasma. Retrieved from 3
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Google Patents. Method for determining phenylephrine concentration by LC-MS/MS (CN109187832B). Retrieved from 4
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LGC Standards. (S)-Phenylephrine-d3 Hydrochloride Reference Material Data. Retrieved from 5
Sources
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. CN109187832B - Method for determining phenylephrine concentration by LC-MS/MS (liquid chromatography-mass spectrometry/mass spectrometry) and sample pretreatment method - Google Patents [patents.google.com]
- 5. (S)-Phenylephrine-d3 Hydrochloride | LGC Standards [lgcstandards.com]
